Octaphenylcyclotetrasilane

Description

Significance of Cyclic Organosilicon Compounds in Chemical Research

Cyclic organosilicon compounds, a pivotal class of molecules in materials science and synthetic chemistry, are valued as essential building blocks for more complex chemical structures. researchgate.netbohrium.com Their utility extends to their application as synthetic intermediates, enabling the formation of a variety of silicon-based materials. researchgate.netbohrium.com The development of new synthetic methodologies, such as palladium-catalyzed reactions, has expanded the ability to create diverse silicon-containing cyclic compounds. oup.com These cyclic organosilanes are investigated for their potential in developing biologically active substances and advanced optoelectronic functional materials. oup.com The inherent properties of organosilicon compounds, such as their stability and solubility in organic solvents, make them practical for a range of chemical manipulations, distinguishing them from inorganic silicon forms like silica. rsc.org

Historical Perspectives on Octaphenylcyclotetrasilane Discovery and Early Investigations

The initial synthesis of perphenylated cyclosilanes of the formula (SiPh₂)n, where n equals 4, 5, or 6, was first reported by Kipping & Sands in 1921. iucr.orgacs.org Among these, the compound with n=4, this compound, demonstrated the highest reactivity. iucr.org This pronounced reactivity initially led to the incorrect hypothesis that the molecule was a biradical. iucr.org It was not until 1960 that the definitive homocyclic, four-membered ring structure of this compound was firmly established by Gilman, Peterson, Jarvie, and Winkler. iucr.orgacs.org

The reactivity of cyclotetrasilanes is attributed to the strain within the four-membered silicon ring. iucr.org Despite this inherent strain, the presence of large substituent groups attached to the silicon atoms provides a stabilizing effect. iucr.org Early research recognized that the ring strain makes this compound susceptible to various ring-opening, fragmentation, and extension reactions, establishing it as a valuable precursor for synthesizing other organosilicon compounds. iucr.orgresearchgate.net

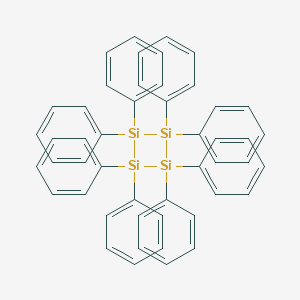

A key aspect of early investigations was the detailed characterization of its molecular structure. X-ray crystallography studies revealed the core of the molecule to be a nearly square-planar four-membered silicon ring that is slightly folded. iucr.org

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₄₈H₄₀Si₄ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 26.799 |

| b (Å) | 10.201 |

| c (Å) | 19.084 |

| β (°) | 128.59 |

Source: Acta Crystallographica, 1978. iucr.org

Table 2: Selected Bond Lengths and Angles for this compound

| Bond/Angle | Measurement |

|---|---|

| Si-Si Bond Lengths (Å) | 2.370, 2.381 |

| Si-C Bond Lengths (Å) | 1.884 - 1.889 |

| Si-Si-Si Bond Angles (°) | 89.6, 89.7 |

Source: Acta Crystallographica, 1978. iucr.org

Positioning of this compound within the Broader Field of Polysilanes and Siloxanes

This compound is classified as a cyclotetrasilane (B14331914), which is a specific type of cyclic polysilane. iucr.orgdtic.mil Polysilanes are polymers that feature a backbone composed entirely of silicon-silicon (Si-Si) bonds, which imparts unique electronic properties, such as σ-conjugation. acs.org These materials are distinct from alkanes and exhibit properties that make them subjects of interest for applications in optoelectronics and as polymer precursors. dtic.mil

The distinction between polysilanes and siloxanes is crucial. Siloxanes possess a backbone of alternating silicon and oxygen atoms (Si-O-Si). researchgate.net this compound, with its all-silicon ring, is a precursor for both linear polysilanes and, through specific chemical transformations, can be converted to siloxane-based structures. For instance, the cleavage of the Si-Si bonds in this compound can be used to generate linear polysilanes. researchgate.netosti.gov Furthermore, it serves as a starting material for producing octachlorocyclotetrasilane (Si₄Cl₈) by cleaving the phenyl-silicon bonds, which is another versatile intermediate. researchgate.net

The corresponding siloxane analog to this compound is octaphenylcyclotetrasiloxane (B1329330), which has a four-silicon, four-oxygen ring structure. chemicalbook.comnist.govnih.gov While both are cyclic tetramers, their fundamental backbones and resulting chemical properties differ significantly. This compound's strained Si-Si bonds make it a useful starting point for ring-opening polymerization to form high molecular weight polysilanes, a reaction not characteristic of the more stable Si-O-Si linkage in its siloxane counterpart. dtic.mildtic.mil

Structure

2D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4-octakis-phenyltetrasiletane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H40Si4/c1-9-25-41(26-10-1)49(42-27-11-2-12-28-42)50(43-29-13-3-14-30-43,44-31-15-4-16-32-44)52(47-37-21-7-22-38-47,48-39-23-8-24-40-48)51(49,45-33-17-5-18-34-45)46-35-19-6-20-36-46/h1-40H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHBOFSJQAKACCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si]2([Si]([Si]([Si]2(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H40Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061432 | |

| Record name | Cyclotetrasilane, octaphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

729.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Octaphenylcyclotetrasilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16252 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1065-95-8 | |

| Record name | 1,1,2,2,3,3,4,4-Octaphenylcyclotetrasilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octaphenylcyclotetrasilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001065958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octaphenylcyclotetrasilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclotetrasilane, 1,1,2,2,3,3,4,4-octaphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclotetrasilane, octaphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octaphenylcyclotetrasilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTAPHENYLCYCLOTETRASILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER3BHG7KRY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Structure and Conformational Analysis of Octaphenylcyclotetrasilane

Influence of Phenyl Substituents on Molecular Geometry and Conformational Flexibility

The eight bulky phenyl substituents in octaphenylcyclotetrasilane exert a significant steric influence on the molecule's geometry and conformational flexibility. X-ray crystallographic studies reveal that the four-membered silicon ring in this compound is not planar but is slightly folded or puckered. lookchem.com The degree of this puckering is, however, less pronounced compared to some other substituted cyclotetrasilanes. For instance, the dihedral angle of folding in this compound is 12.8°, which is considerably smaller than the 36.8° observed in 1,2,3,4-tetra-tert-butyl-tetramethylcyclotetrasilane. lookchem.com This difference is attributed to the steric hindrance imposed by the numerous phenyl groups, which restricts the degree of ring folding. lookchem.com

The phenyl rings themselves are positioned in a way that minimizes steric strain. The planes of the two Si-C bonds at each silicon atom are nearly perpendicular to the mean plane of the Si4 ring. lookchem.com The presence of these large substituents significantly impacts the conformational dynamics of the ring, favoring a more rigid structure compared to less substituted analogs. In contrast, methyl- and silyl-substituted ladder polysilanes, which are composed of fused cyclotetrasilane (B14331914) rings, exhibit twisted four-membered rings, indicating a different conformational preference influenced by these smaller substituents. acs.org

Advanced Crystallographic Investigations of Cyclotetrasilane Analogs

Advanced crystallographic techniques, particularly single-crystal X-ray diffraction, have provided detailed insights into the solid-state structures of this compound and its analogs, allowing for a comparative analysis of their molecular frameworks. wikipedia.orguu.nl

X-ray diffraction studies have been conducted on several key cyclotetrasilane analogs, revealing the profound impact of substituents on the ring's structure.

Octachlorocyclotetrasilane (Si₄Cl₈): An X-ray diffraction study of crystalline octachlorocyclotetrasilane has shown that, in the solid state, the molecule adopts a planar and centrosymmetric D₄h structure. researchgate.net This is in stark contrast to the puckered rings found in many other cyclotetrasilanes.

Octamethylcyclotetrasilane (B14669222) (Si₄(CH₃)₈): The crystal structure of octamethylcyclotetrasilane has been determined at low temperatures (87 K). It crystallizes in a monoclinic system with a non-planar, puckered Si₄ ring. researchgate.netiucr.org The conformation of the ring is described as a "chair" or "boat" form. mdpi.com A solid-phase transition is observed at -16.3 °C, which involves a change in the crystal packing and molecular orientation. iucr.org

The planarity of the cyclotetrasilane ring is a key structural parameter that varies significantly with substitution.

This compound: The Si₄ ring in this compound is quasi-planar but distinctly non-planar, exhibiting a slight fold along a diagonal with a dihedral angle of 12.8°. lookchem.com The molecule possesses a crystallographic twofold axis. lookchem.com

Octachlorocyclotetrasilane: As mentioned, this molecule is a rare example of a cyclotetrasilane with a completely planar Si₄ ring in the crystalline state. researchgate.net It possesses a center of symmetry. researchgate.net

Octamethylcyclotetrasilane: The Si₄ ring in this compound is significantly puckered, deviating from planarity. researchgate.netiucr.org

This variation highlights that electronic effects and the steric bulk of the substituents play a crucial role in determining the preferred conformation of the four-membered silicon ring, with smaller, more electronegative substituents like chlorine favoring planarity, while bulkier alkyl and aryl groups induce puckering.

The precise determination of bond lengths and angles within the cyclotetrasilane ring is essential for understanding the strain and bonding within these molecules.

| Compound | Average Si-Si Bond Length (Å) | Average Si-Si-Si Bond Angle (°) | Ring Conformation | Reference |

| This compound | 2.376 | 89.65 | Slightly Puckered | lookchem.com |

| Octachlorocyclotetrasilane | Not specified in results | ~90 | Planar | researchgate.net |

| Octamethylcyclotetrasilane | Not specified in results | Not specified in results | Puckered | researchgate.netiucr.org |

| 1,2,3,4-Tetra-tert-butyl-tetramethylcyclotetrasilane | 2.377 | 86.99 | Highly Puckered | lookchem.comresearchgate.net |

In this compound, the Si-Si bond lengths are reported as 2.370 Å and 2.381 Å, with Si-Si-Si bond angles of 89.7° and 89.6°. lookchem.com These bond angles are very close to the 90° of a perfect square, yet the ring is puckered, indicating inherent strain. The Si-Si bond lengths are slightly longer than those in elemental silicon, which is typical for polysilanes. dtic.mil The significant deviation of the Si-Si-Si bond angle from the ideal tetrahedral angle of 109.5° is a clear indicator of the substantial ring strain in the four-membered ring.

Reactivity and Reaction Mechanisms of Octaphenylcyclotetrasilane

Dearylation Reactions with Electrophilic Reagents

The dearylation of octaphenylcyclotetrasilane is a key method for its functionalization. dtic.mil This process, often referred to as protodesilylation in a broader context, involves the electrophilic displacement of phenyl groups. dtic.mil The initial step is typically the reversible protonation of the ipso-carbon atom of a phenyl ring, followed by a nucleophilic attack on the silicon atom, resulting in the cleavage of the carbon-silicon bond. dtic.mil

Trifluoromethanesulfonic acid (TfOH), a strong protic acid, is a highly effective reagent for the dearylation of this compound. dtic.mildatapdf.com The reaction leads to the formation of silyl (B83357) triflates, which are versatile intermediates for further chemical modifications. dtic.mil The reactivity of this compound with triflic acid is distinct from that of linear phenyl-substituted oligosilanes due to the conformational constraints and altered electronic environment imposed by the strained cyclotetrasilane (B14331914) ring. dtic.mil

The reaction of this compound with triflic acid demonstrates a notable degree of chemo- and stereoselectivity, which has been investigated using 19F NMR spectroscopy. dtic.milresearchgate.net It is possible to introduce up to four triflate groups onto the cyclotetrasilane ring in a controlled manner. dtic.milresearchgate.net The presence of a triflate group on a silicon atom inhibits a second dearylation at the same silicon center and reduces the rate of dearylation at adjacent silicon atoms. dtic.mil The selectivity for the formation of bis-, tris-, and tetrakis(triflate) derivatives is high, particularly for the tris- and tetrakis-substituted products, where it can exceed 90%. dtic.mil However, the formation of the monotriflate is less selective due to the heterogeneous nature of the initial reaction phase. dtic.mil

The primary products of the reaction between this compound and triflic acid are silyl triflates. dtic.mil These intermediates, Si₄Ph₈₋ₙ(OTf)ₙ (where n = 1-4), are highly reactive silylating agents. dtic.mildatapdf.com They can be subsequently transformed into a variety of other functionalized cyclotetrasilanes. For example, reaction with Grignard reagents, such as methylmagnesium bromide, allows for the stereoselective replacement of the triflate groups with methyl groups. dtic.mildtic.mil Similarly, treatment with lithium or potassium halides can yield the corresponding halocyclotetrasilanes. datapdf.com

While the substitution of up to four phenyl groups with triflate moieties proceeds readily, the introduction of a fifth triflate group is problematic. dtic.milresearchgate.net The reaction conditions required for the fifth substitution also promote the cleavage of the cyclotetrasilane ring. dtic.milresearchgate.net This ring-opening pathway competes with the desired dearylation, limiting the synthesis of pentakis(triflate)cyclotetrasilane in high yields. dtic.mil

The dearylation process is in competition with an exchange reaction between the formed silyl triflates and triflic acid. dtic.milresearchgate.net This exchange is rapid on the NMR timescale for less sterically hindered silyl triflates and is believed to proceed with inversion of configuration at the silicon center. dtic.mil This dynamic process leads to a thermodynamic distribution of the various possible stereoisomers of the partially triflated cyclotetrasilanes. dtic.milresearchgate.net The relative proportions of these isomers are established during the triflation process and are preserved in subsequent stereoselective reactions, such as those with Grignard reagents. dtic.mil

The following table summarizes the possible isomers generated at each triflation step:

| Degree of Substitution | Isomer Description | Chirality |

| Di-substituted | 1-up-2-down ditriflate | Chiral (racemic mixture) |

| Tri-substituted | 1,2-up-3-down tritriflate | Chiral (racemic mixture) |

| Other Isomers | Other di- and tri-substituted isomers | Optically inactive |

Table adapted from research findings on the triflation of this compound. dtic.mil

This compound reacts with mercuric acetate (B1210297) in refluxing glacial acetic acid. acs.org This reaction results in the cleavage of a silicon-phenyl bond and the formation of a solid product. acs.org The reaction with mercuric acetate provides an alternative electrophilic dearylation route, though the outcomes and mechanisms can differ from those observed with strong protic acids like triflic acid. acs.orgacs.org

Reaction with Trifluoromethanesulfonic Acid (Triflic Acid)

Nucleophilic Cleavage and Functionalization

The silicon-silicon bonds in the strained four-membered ring of this compound are susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity has been exploited to synthesize a range of functionalized linear and cyclic polysilanes.

Organolithium reagents are effective for cleaving the Si-Si bonds in this compound. For instance, the reaction with phenyllithium (B1222949) (PhLi) results in the ring-opening of the cyclotetrasilane. researchgate.netresearchgate.net Phenyllithium, which exists as a mixture of dimers and tetramers in diethyl ether and as a dimer-monomer equilibrium in tetrahydrofuran (B95107) (THF), is a potent nucleophile for this transformation. wisc.eduwikipedia.org

The reaction proceeds via nucleophilic attack of the phenyl anion on one of the silicon atoms of the ring, leading to the formation of a linear tetrasilane with a lithium silyl anion at one end and a phenyl group at the other. This intermediate can then be quenched with an electrophile.

Silyl anions, such as those generated from the reaction of disilanes with alkali metals, can also initiate the ring-opening of this compound. dtic.mil The reaction with silyl potassium or butyl lithium initiators can lead to the formation of cyclooligosilanes. dtic.mil These reactions are often rapid, with complete conversion to smaller cyclic oligomers occurring in a short time frame at room temperature in solvents like THF. dtic.mil The mechanism involves the nucleophilic attack of the silyl anion on a silicon atom of the ring, propagating a chain of Si-Si bond cleavage and rearrangement. dtic.mil

Table 1: Examples of Nucleophilic Cleavage of this compound

| Nucleophile | Product Type | Reference |

| Phenyllithium | Linear Phenylated Polysilanes | researchgate.netresearchgate.net |

| Silyl Anions | Cyclooligosilanes | dtic.mil |

The ring-opening of this compound provides a pathway to bifunctional derivatives, which are valuable precursors for the synthesis of more complex silicon-containing polymers and materials. acs.org These reactions often involve a two-step process where the initial ring-opening is followed by functionalization at both ends of the resulting linear chain.

For instance, controlled ring-opening can lead to the formation of α,ω-difunctional oligosilanes. These bifunctional molecules can then be used in subsequent polymerization reactions to create well-defined polymer architectures. rsc.orgchemrxiv.org The development of bifunctional organocatalysts has further expanded the possibilities for controlled ring-opening copolymerization of cyclic monomers. chemrxiv.org

The reaction of this compound with certain strong reducing agents can lead to the formation of dianionic polysilanes. These species contain two anionic silicon centers within the same molecule and are highly reactive intermediates for the synthesis of more complex silicon frameworks. acs.org

The formation of stable dianionic species is often dependent on the reaction conditions, particularly the choice of solvent. acs.org For example, solvents like dimethoxyethane (DME) or a mixture of benzene/toluene with a crown ether are often necessary to stabilize the dianionic species. acs.org These dianions serve as versatile building blocks for constructing larger, well-defined polysilanes and heteroelement-substituted polysilanes. acs.org

Phenyl-Silicon Bond Cleavage Reactions for Halogenated Derivatives

In addition to Si-Si bond cleavage, the phenyl groups on this compound can be selectively cleaved and replaced with halogens. This provides a route to halogenated cyclotetrasilanes, which are important precursors for further functionalization.

A key reagent for this transformation is trifluoromethanesulfonic acid (triflic acid, TfOH). dtic.mildtic.mil The reaction of this compound with triflic acid leads to the stepwise replacement of phenyl groups with triflate (-OTf) groups. researchgate.netdtic.mil The number of phenyl groups substituted can be controlled by the stoichiometry of the triflic acid used. researchgate.net For example, reacting this compound with four equivalents of triflic acid can yield 1,2,3,4-tetraphenyl-1,2,3,4-tetra(trifluoromethanesulfonyloxy)cyclotetrasilane. dtic.mil

These silyl triflate derivatives are highly reactive towards nucleophiles and can be readily converted to the corresponding chloro, bromo, or iodo derivatives by reaction with the appropriate metal halides. datapdf.com For example, cleavage of all the phenyl-silicon bonds in this compound can ultimately yield the cyclic silicon chloride Si₄Cl₈. researchgate.net

Table 2: Products from Phenyl-Silicon Bond Cleavage of this compound

| Reagent | Product | Reference |

| Trifluoromethanesulfonic Acid (TfOH) | Si₄Ph₈-n(OTf)n (n=1-4) | dtic.milresearchgate.net |

| Followed by Metal Halides | Halogenated Cyclotetrasilanes (e.g., Si₄Cl₈) | datapdf.comresearchgate.net |

Regioselectivity and Stereoselectivity in this compound Reactions

The concepts of regioselectivity and stereoselectivity are crucial in understanding the outcomes of reactions involving this compound. researchgate.net Regioselectivity refers to the preference for a reaction to occur at a specific site in a molecule, while stereoselectivity describes the preferential formation of one stereoisomer over another. numberanalytics.comddugu.ac.inpurechemistry.orgalrasheedcol.edu.iq

In the context of this compound, the dearylation reaction with triflic acid exhibits a degree of regioselectivity. The presence of a triflate group on a silicon atom has been found to reduce the rate of dearylation at a neighboring silicon atom. dtic.mil This electronic effect influences where subsequent substitutions are most likely to occur on the cyclotetrasilane ring.

Stereoselectivity is also a key consideration, as the substitution of phenyl groups can lead to the formation of different stereoisomers. wvu.edu For example, the reaction of 1,2,3,4-tetra(trifluoromethanesulfonyloxy)-1,2,3,4-tetraphenylcyclotetrasilane with methylmagnesium iodide or methyllithium (B1224462) can produce four different stereoisomers of 1,2,3,4-tetramethyl-1,2,3,4-tetraphenylcyclotetrasilane. dtic.mildtic.mil The distribution of these stereoisomers is influenced by the reaction conditions and the nature of the nucleophile. The dearylation process itself can compete with the exchange of silyl triflates, leading to a thermodynamic distribution of stereoisomers. researchgate.net

Comparative Reactivity Studies with Other Cyclo-oligosilanes

The reactivity of this compound is often compared to other perphenylated and peralkylated cyclo-oligosilanes to understand the influence of ring size and substituents. Generally, smaller rings are more reactive than larger rings due to increased ring strain. researchgate.net

This compound is notably more reactive than decaphenylcyclopentasilane and dodecamethylcyclohexasilane. scribd.comresearchgate.net This heightened reactivity is attributed to a combination of factors including the geometry of the four-membered ring, the ease with which silicon can achieve a pentacovalent transition state, and steric interactions between the phenyl groups. scribd.com While homolytic cleavage of the Si-Si bond was once thought to be a primary driver of its reactivity, it is now understood that the molecular geometry facilitates the formation of a pentacovalent complex that readily undergoes cleavage. researchgate.net

In comparison to peralkylated cyclosilanes, the phenyl groups in this compound introduce different electronic and steric effects. While peralkylcyclopolysilanes also undergo ring-opening reactions, the nature of the substituents influences the reaction pathways and rates. researchgate.net For instance, the reaction of polysilanes with potassium alkoxides has been shown to be a highly selective method for cleaving peripheral trimethylsilyl (B98337) groups, a reaction that is superior to using methyllithium. researchgate.net This highlights how both the cyclic structure and the nature of the organic substituents dictate the reactivity of cyclo-oligosilanes.

Spectroscopic Characterization Methodologies for Octaphenylcyclotetrasilane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the analysis of cyclosilanes, offering unparalleled information about the connectivity and electronic environment of the silicon and hydrogen atoms within the molecule.

²⁹Si NMR Spectroscopy for Silicon Backbone Analysis

²⁹Si NMR spectroscopy is indispensable for directly probing the silicon skeleton of octaphenylcyclotetrasilane. The chemical shifts of the silicon nuclei are sensitive to their local chemical environment, including the nature of the substituents and the geometry of the cyclosilane ring. In studies of phenylated cyclotetrasilanes, ²⁹Si NMR provides crucial data for identifying the core structure. researchgate.net The technique is also fundamental in tracking chemical transformations. For instance, the reaction of this compound with trifluoromethanesulfonic acid to introduce triflate groups results in significant changes in the ²⁹Si NMR spectrum, allowing for the monitoring of the substitution process. researchgate.net The analysis of various silylated compounds, including cyclic structures, demonstrates that ²⁹Si NMR is a powerful tool for characterizing the silicon framework. researchgate.net

| Compound/Derivative | ²⁹Si NMR Data Point | Significance | Reference |

| Phenylated Cyclotetrasilanes | Chemical Shift (δ) | Identifies the electronic environment of Si atoms in the ring. | researchgate.net |

| Triflated Cyclotetrasilane (B14331914) Derivatives | Change in Chemical Shift (Δδ) | Monitors the introduction of functional groups onto the silicon backbone. | researchgate.netdtic.mil |

¹H NMR Spectroscopy for Organic Ligand Characterization

¹H NMR spectroscopy is primarily used to characterize the organic substituents—in this case, the phenyl groups—attached to the silicon backbone. The spectra provide information on the number and type of protons, their chemical environment, and their coupling relationships. For this compound, the aromatic region of the ¹H NMR spectrum shows complex multiplets corresponding to the ortho, meta, and para protons of the phenyl rings. The integration of these signals confirms the ratio of phenyl groups to silicon atoms. This technique is used alongside ²⁹Si and ¹⁹F NMR to provide a complete picture of the synthesized compounds. researchgate.net

| Parameter | Observed Feature | Information Gained | Reference |

| Chemical Shift (δ) | Multiplets in the aromatic region | Confirms the presence and environment of phenyl protons. | researchgate.net |

| Integration | Signal area ratios | Verifies the stoichiometry of the phenyl ligands. | researchgate.net |

¹⁹F NMR Spectroscopy for Fluorinated Derivatives

¹⁹F NMR spectroscopy is a highly sensitive and specific technique for characterizing fluorinated derivatives of this compound. wikipedia.org It has been effectively employed to study the chemo- and stereoselectivity of the dearylation reaction of this compound with trifluoromethanesulfonic acid (CF₃SO₃H), which introduces a triflate group containing fluorine. researchgate.net The ¹⁹F NMR spectra of the resulting triflate derivatives allow for the clear identification and quantification of different stereoisomers formed during the reaction. researchgate.netdtic.mil The large chemical shift dispersion in ¹⁹F NMR provides excellent resolution for distinguishing between closely related fluorinated species. wikipedia.orgrsc.org This method is crucial for understanding the reaction pathways and the thermodynamic distribution of products when functionalizing the cyclosilane ring. researchgate.net

| Application | ¹⁹F NMR Data | Insight Provided | Reference |

| Analysis of Triflation Reaction | Distinct signals for triflate groups | Monitors the introduction of up to four triflate groups and can detect ring cleavage. | researchgate.net |

| Stereoisomer Identification | Separate resonances for different isomers | Allows for the study of chemo- and stereoselectivity of the functionalization reaction. | researchgate.netdtic.mil |

Determination of Si-Si Coupling Constants

The determination of nuclear spin-spin coupling constants, specifically ¹J(Si-Si), provides direct evidence of the covalent bonding between silicon atoms in the cyclosilane ring. These coupling constants can be measured using advanced NMR techniques. The magnitude of J-coupling is influenced by the geometry of the ring and the nature of the substituents on the silicon atoms. rsc.org In the characterization of phenylated cyclotetrasilanes, the measurement of Si-Si coupling constants is noted as a key part of the spectroscopic analysis, confirming the integrity of the silicon backbone. researchgate.net Studies on other cyclic silanes have shown that two-dimensional (2D) NMR experiments like ¹H-²⁹Si HMBC can be used to probe two- and three-bond correlations, which are invaluable for assigning specific resonances and understanding long-range interactions within the cyclic structure. rsc.org

| Coupling Constant | Measurement Method | Structural Information | Reference |

| ¹J(Si-Si) | Advanced/2D NMR techniques | Confirms direct Si-Si covalent bonds in the cyclosilane ring. | researchgate.netrsc.org |

| ⁿJ(¹H-²⁹Si) | ¹H-²⁹Si HMBC | Assigns methyl/phenyl groups to specific silicon atoms and reveals long-range connectivity. | rsc.org |

Vibrational Spectroscopy (e.g., Infrared Spectra of Organosilicon Compounds)

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. measurlabs.com For organosilicon compounds like this compound, the IR spectrum exhibits characteristic absorption bands. While specific spectra for this compound itself are not detailed in the provided sources, related compounds offer insight. For example, in cyclosiloxanes, strong asymmetric stretching vibrations of Si-O-Si bonds are observed around 985-993 cm⁻¹, and Si-C stretching vibrations appear near 1034-1036 cm⁻¹. acs.org For this compound, one would expect to see characteristic absorptions for Si-Ph (silicon-phenyl) bonds and the vibrations of the phenyl rings themselves. The infrared spectrum of the product from the reaction of this compound with mercuric acetate (B1210297) showed characteristic bands of the acetate group, confirming the reaction outcome. acs.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance | Reference |

| Phenyl C-H stretch | >3000 | Indicates the presence of aromatic C-H bonds. | acs.org |

| Phenyl C=C stretch | ~1600-1450 | Characteristic of the phenyl ring structure. | acs.org |

| Si-Ph stretch | ~1100-1000 | Confirms the bond between silicon and the phenyl group. | acs.org |

Electronic Spectroscopy (e.g., UV-Vis Spectroscopy)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule and is particularly useful for studying compounds with electron delocalization. avantes.com Polysilanes are known for σ-bond electron delocalization along the silicon backbone, which gives rise to characteristic UV absorptions. researchgate.net this compound exhibits UV absorption that is characteristic of this class of compounds. electronicsandbooks.comelectronicsandbooks.com The position and intensity of the absorption bands are sensitive to the conformation of the Si-Si backbone and the nature of the substituents. For example, studies on cyclopolysilanes have identified distinct Si-Si σ-bonding levels through their electronic spectra. electronicsandbooks.com The UV-Vis spectra of related cyclosiloxanes bearing pyrenyl groups show absorption characteristics of the aromatic substituent, with some broadening suggesting weak interactions between adjacent groups in the ground state. acs.org This technique is valuable for comparing the electronic properties of different cyclosilane derivatives. researchgate.net

| Compound System | Spectroscopic Feature | Electronic Property Revealed | Reference |

| Polysilanes | Characteristic UV absorptions | σ-bond electron delocalization along the Si-Si backbone. | researchgate.net |

| This compound | UV absorption bands | Electronic transitions within the cyclic Si₄Ph₈ structure. | electronicsandbooks.comelectronicsandbooks.com |

| Cyclopolysilanes | Multiple absorption bands | Presence of different Si-Si σ-bonding energy levels. | electronicsandbooks.com |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the sample. nih.govacs.org For this compound, mass spectrometry provides crucial information for confirming its molecular identity and understanding its stability and decomposition pathways under energetic conditions.

When a molecule is introduced into a mass spectrometer, it is first ionized, most commonly by electron ionization (EI). shimadzu.de This process involves bombarding the molecule with a beam of high-energy electrons, which knocks out one of the molecule's electrons to form a positively charged molecular ion (M⁺•). slideshare.netcreative-proteomics.com The m/z value of this molecular ion peak directly corresponds to the molecular weight of the compound. slideshare.net

Due to the high energy of the electron beam, the molecular ion is often formed in a vibrationally excited state and can undergo fragmentation, breaking down into smaller, charged fragments and neutral species. shimadzu.de The pattern of these fragment ions is characteristic of the molecule's structure and provides a "fingerprint" that can be used for identification. msu.edu The most abundant fragment ion in the spectrum is known as the base peak and is assigned a relative intensity of 100%.

For cyclic organosilicon compounds like this compound, fragmentation typically involves the cleavage of silicon-silicon and silicon-phenyl bonds. The analysis of the resulting fragment ions allows for the reconstruction of the parent molecule's structure. While detailed mass spectral data for this compound is found in specialized literature, the general principles of fragmentation for organosilicon compounds can be applied to predict its behavior.

Detailed Research Findings

Research on the mass spectrometry of cyclopolysilanes indicates that the stability of the cyclic silane (B1218182) ring influences the fragmentation pattern. The cleavage of exocyclic groups, such as the phenyl groups in this compound, is a common fragmentation pathway. The loss of a phenyl radical (C₆H₅•) from the molecular ion would result in a significant fragment ion. Subsequent fragmentation could involve further loss of phenyl groups or cleavage of the silicon-silicon bonds within the cyclotetrasilane ring.

The mass spectrum of the related compound, Octaphenylcyclotetrasiloxane (B1329330), shows characteristic fragments that can offer insights into the fragmentation of this compound. nih.gov Although the presence of oxygen atoms in the siloxane ring alters the fragmentation, the behavior of the phenyl substituents on the silicon atoms is expected to be similar.

Below is a table summarizing the expected key ions in the mass spectrum of this compound based on its structure and general fragmentation patterns of organosilicon compounds. The exact relative intensities would be determined from the experimental mass spectrum.

| Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure/Fragment |

| [M]⁺• | 729.2 (for ²⁸Si) | Molecular Ion |

| [M - C₆H₅]⁺ | 652.2 | Loss of one phenyl group |

| [M - 2(C₆H₅)]⁺• | 575.2 | Loss of two phenyl groups |

| [C₆H₅]⁺ | 77.1 | Phenyl cation |

| [Si(C₆H₅)₃]⁺ | 259.1 | Triphenylsilyl cation |

Note: The m/z values are calculated using the most abundant isotopes of the elements (¹²C, ¹H, ²⁸Si). The presence of other isotopes, such as ¹³C and ²⁹Si or ³⁰Si, will result in smaller peaks at higher m/z values (M+1, M+2, etc.). chemguide.co.uk

The analysis of these fragmentation patterns is essential for confirming the structure of synthesized this compound and for studying the chemistry of its derivatives.

Polymerization Chemistry of Octaphenylcyclotetrasilane and Cyclotetrasilanes

Anionic Ring-Opening Polymerization (ROP) to Linear Polysilanes

Anionic ring-opening polymerization (ROP) of cyclotetrasilanes, particularly octaphenylcyclotetrasilane, represents a versatile and controlled method for synthesizing linear polysilanes. dtic.mil Unlike traditional methods like the reductive coupling of dichlorosilanes, anionic ROP can produce well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and specific microstructures. dtic.mil This approach is particularly valuable for creating polysilanes with substituents that might not be compatible with the harsh conditions of reductive coupling. dtic.mil

Thermodynamics and Kinetics of Ring-Opening Polymerization

The thermodynamic feasibility of ring-opening polymerization is governed by the change in Gibbs free energy (ΔG_p). A polymerization process is possible only if ΔG_p is negative. wiley-vch.de This value is influenced by both enthalpy (ΔH_p) and entropy (ΔS_p) changes during the conversion of the cyclic monomer to a linear polymer.

The primary driving force for the ROP of cyclic monomers is the relief of ring strain. wiley-vch.de For cyclosilanes, this strain is a combination of bond angle distortion, torsional strain, and transannular interactions. Strained rings, such as cyclotrisilanes, exhibit highly exothermic and often irreversible polymerization. ntnu.nogelest.com Cyclotetrasilanes, including this compound, are significantly less strained than their three-membered counterparts. Consequently, their polymerization is less exothermic, and the propagation step is more likely to be reversible, leading to a monomer-polymer equilibrium. wiley-vch.degelest.com

The kinetics of anionic ROP are influenced by several factors, including the initiator, monomer concentration, solvent, and temperature. The reaction typically follows second-order kinetics, being first order in both monomer and initiator concentrations. ntnu.noresearchgate.net The propagation rate is generally much lower than in typical chain polymerizations, leading to a slower increase in molecular weight that is dependent on the monomer-to-initiator ratio. mdpi.com

Table 1: Thermodynamic and Kinetic Parameters for Anionic ROP of Selected Cyclic Monomers

| Monomer | Initiator | Solvent | Activation Energy (Ea) | Enthalpy of Polymerization (ΔHp) |

| Hexamethylcyclotrisiloxane (D₃) | t-BuLi | - | 45.8 kJ/mol ntnu.no | -206.6 kJ/mol ntnu.no |

| Hexamethylcyclotrisiloxane (D₃) | P₂Pyr₆⁺OH⁻ | Toluene | 11 kcal/mol (≈ 46 kJ/mol) researchgate.net | Not Reported |

| Octamethylcyclotetrasiloxane (D₄) | P₂Pyr₆⁺OH⁻ | Toluene | 18.1 kcal/mol (≈ 75.7 kJ/mol) researchgate.net | Not Reported |

This table presents data for cyclosiloxanes as a proxy to illustrate the general principles, due to the limited availability of specific data for this compound.

Initiation and Propagation Mechanisms

The anionic ROP of cyclotetrasilanes is initiated by a nucleophilic attack on one of the silicon atoms in the ring. mdpi.com Common initiators include organolithium compounds (like n-butyllithium), silyl (B83357) lithium reagents, and silyl cuprates. dtic.mildu.edu.eg The choice of initiator is crucial as it can influence both the rate of polymerization and the microstructure of the resulting polymer.

Initiation: The process begins when the nucleophilic initiator (Nu⁻) attacks a silicon atom of the cyclotetrasilane (B14331914) ring, cleaving a silicon-silicon bond. This creates a linear tetrasilane with a reactive silyl anion at one end and the initiator fragment at the other.

Propagation: The newly formed silyl anion acts as the propagating center. It nucleophilically attacks another cyclotetrasilane monomer, thereby extending the polymer chain by one monomer unit in each step. youtube.com This process repeats, leading to the formation of a high molecular weight linear polysilane. In systems where termination reactions are absent (e.g., under high purity conditions), the polymerization is considered "living," meaning the anionic chain ends remain active even after all monomer is consumed. du.edu.eg This living nature is a key advantage, as it allows for the synthesis of block copolymers by the sequential addition of different monomers.

Microstructural Control in Resulting Polysilylenes

A significant advantage of anionic ROP of cyclotetrasilanes is the potential to control the microstructure of the resulting polysilylene chain. dtic.mil The arrangement of substituents along the polymer backbone, known as tacticity, is determined by the stereochemistry of the ring-opening process.

Stereoselectivity and Regioselectivity in ROP

Stereoselectivity refers to the preferential formation of one stereoisomer over another during a reaction. In the context of ROP, it relates to the configuration of the newly formed stereocenters in the polymer backbone relative to existing ones. Research on the polymerization of the all-trans isomer of 1,2,3,4-tetramethyl-1,2,3,4-tetraphenylcyclotetrasilane (Me₄Ph₄Si₄), an analogue of this compound, has shown that the reaction can proceed with a high degree of stereocontrol. The mechanism is proposed to involve two successive inversions of configuration: one at the silicon atom attacked by the propagating anion and another at the newly formed silyl anion center. dtic.mil This double-inversion pathway leads to a specific and predictable polymer microstructure. dtic.mil

Regioselectivity becomes a factor when polymerizing asymmetrically substituted cyclotetrasilanes. It describes the preferential attack of the nucleophile at a specific silicon atom within the ring. dtic.mil For instance, in the ROP of methylphenyl-substituted cyclotetrasilanes, the site of attack is influenced by both steric and electronic factors. The stability of the resulting silyl anion follows the order Ph₂Si⁻ > PhMeSi⁻ > Me₂Si⁻, while the steric hindrance to nucleophilic attack follows the reverse trend. dtic.mil The interplay of these effects results in a certain degree of regioselectivity during polymerization. dtic.mil

Tacticity Analysis (e.g., Heterotactic, Syndiotactic, Isotactic Triads)

The stereochemical arrangement of adjacent chiral centers along the polymer chain is known as tacticity. It is typically described in terms of dyads (pairs of adjacent repeat units) and triads (three consecutive units). A dyad where the substituents have the same relative configuration is termed "meso" (m), while one with opposite configurations is "racemic" (r). These dyads combine to form triads.

Table 2: Definitions of Stereochemical Triads in Polymers

| Triad Type | Dyad Notation | Description |

| Isotactic | mm | All substituents lie on the same side of the polymer backbone. |

| Syndiotactic | rr | Substituents alternate regularly from one side of the backbone to the other. |

| Heterotactic | mr | A central unit is flanked by units of opposite relative configuration. |

The polymerization of the all-trans isomer of Me₄Ph₄Si₄ via the double-inversion mechanism results in a polymer that is predominantly heterotactic. dtic.mil Specifically, the analysis of the polymer microstructure revealed it to be composed of 75% heterotactic triads and 25% isotactic triads. dtic.mil This demonstrates the high level of microstructural control achievable through anionic ROP of cyclotetrasilanes.

Copolymerization Strategies Involving Cyclotetrasilanes

The living nature of anionic ROP makes it an excellent method for synthesizing block copolymers, which are macromolecules composed of long sequences, or "blocks," of different monomers. dtic.milwikipedia.org These materials often exhibit unique properties derived from the distinct characteristics of each block.

One successful strategy involves the sequential addition of monomers. For example, block copolymers have been prepared by first creating a living polymer chain, such as polystyryl lithium or polyisoprenyl lithium, and then adding a cyclotetrasilane like Me₄Ph₄Si₄ to initiate its polymerization from the active chain end. dtic.mil

Furthermore, novel all-polysilane block copolymers have been synthesized. This was achieved through the simultaneous copolymerization of a cyclotetrasilane with a masked disilene, another precursor for polysilanes via anionic polymerization. dtic.mil These strategies open up possibilities for creating a wide range of tailored polysilane-based materials with unique electronic and physical properties.

Thermal Polymerization Considerations and Yields

The thermal ring-opening polymerization (ROP) of cyclotetrasilanes, including this compound, is a complex process governed by the thermodynamic stability of the cyclic monomer versus the corresponding linear polymer. This compound is noted for its high thermal stability, with a melting point in the range of 198-205 °C and a boiling point of 332 °C at 1 mmHg. chemimpex.comchemicalbook.com This inherent stability suggests that high temperatures would be required to induce thermal polymerization without the aid of a catalyst.

The thermal behavior of related organosilicon compounds, such as hexamethyldisiloxane (B120664) and octamethyltrisiloxane, has been investigated, with decomposition observed at temperatures around 240 °C and 260 °C, respectively. researchgate.net While these are linear siloxanes, the data underscores that high temperatures are necessary to initiate bond cleavage and rearrangement in siloxane backbones. It can be inferred that for this compound, temperatures significantly above its melting point would be necessary to provide the activation energy for ring-opening, and this process would likely compete with decomposition pathways.

Due to the lack of specific data on the thermal polymerization yields of this compound, a detailed data table cannot be provided. However, the general considerations are summarized below:

General Considerations for Thermal Polymerization of Cyclotetrasilanes:

| Consideration | Description |

| Monomer Stability | This compound exhibits high thermal stability due to its cyclic structure and the presence of eight phenyl groups, which can sterically shield the siloxane backbone. |

| Temperature Requirements | High temperatures, likely exceeding the melting point of 200-201 °C, are required to initiate thermal ring-opening polymerization. chemicalbook.com |

| Equilibrium and Yield | The polymerization is an equilibrium process. The high stability of the this compound monomer suggests that the equilibrium may favor the cyclic species, potentially leading to low polymer yields. |

| Side Reactions | At the high temperatures required for thermal polymerization, side reactions such as chain scission, redistribution, and formation of other cyclic species may occur, affecting the polymer structure and yield. |

| Catalyst Influence | In practice, the ring-opening polymerization of cyclosiloxanes, including those with phenyl substituents, is typically carried out with catalysts (anionic or cationic) to achieve higher yields and better control over the polymerization process at lower temperatures. |

Preparation of Polymers from Bifunctional this compound Derivatives

The preparation of polymers from bifunctional derivatives of this compound offers a pathway to introduce specific functionalities into the polysiloxane backbone, enabling the synthesis of tailored materials. This process generally involves two key steps: the synthesis of a bifunctional this compound monomer, followed by its polymerization.

While specific literature detailing the synthesis and polymerization of bifunctional this compound derivatives is limited, the principles can be illustrated by related research on other functionalized cyclosiloxanes and organosilicon compounds. The functional groups are typically introduced onto the phenyl rings of the monomer.

For instance, methods for synthesizing diarylsiloxane polymers involve the ring-opening anionic polymerization of cyclic trimers with substituted phenyl groups. These substituents can be varied to include groups like m-tolyl, 4-methoxyphenyl, or 4-propylphenyl. The synthesis of these functionalized cyclic monomers often starts from the corresponding diaryldichlorosilanes, which are prepared via Grignard reactions.

A hypothetical pathway for the preparation of polymers from a bifunctional this compound derivative could involve:

Synthesis of a Bifunctional Diphenylsilane (B1312307) Precursor: A diphenylsilane molecule bearing two reactive functional groups (e.g., hydroxyl, amino, or vinyl groups) on one or both of the phenyl rings would be synthesized.

Hydrolysis and Condensation: This functionalized diphenylsilane precursor would then undergo hydrolysis and controlled condensation to form the corresponding cyclic tetramer, the bifunctional this compound derivative. The reaction conditions, such as catalysts, solvents, and temperature, would need to be carefully controlled to favor the formation of the tetrameric ring.

Ring-Opening Polymerization: The purified bifunctional this compound derivative would then be subjected to ring-opening polymerization. This is typically achieved using anionic or cationic catalysts rather than thermally, to ensure better control over the molecular weight and structure of the resulting polymer.

The resulting polymer would possess a polysiloxane backbone with regularly incorporated functional groups, allowing for further chemical modifications, cross-linking, or imparting specific properties such as altered solubility, thermal stability, or refractive index.

The following table outlines a conceptual summary of the preparation of polymers from bifunctional cyclotetrasilane derivatives, based on analogous systems:

Conceptual Preparation of Polymers from Bifunctional Cyclotetrasilane Derivatives:

| Step | Description | Example Reactants/Conditions (Analogous Systems) | Resulting Intermediate/Product |

| 1. Monomer Synthesis | Synthesis of a diaryldichlorosilane with desired functional groups on the aryl rings. | Arylmagnesium bromide + Silicon tetrachloride (Grignard reaction) | Functionalized diaryldichlorosilane |

| 2. Cyclization | Hydrolysis and condensation of the functionalized diaryldichlorosilane to form the cyclic tetramer. | Hydrolysis followed by condensation with a catalyst (e.g., acid or base) in a suitable solvent. | Bifunctional cyclotetrasiloxane monomer |

| 3. Polymerization | Ring-opening polymerization of the bifunctional cyclic monomer. | Anionic polymerization using an initiator like s-Butyllithium with a promoter such as DMSO. | Functionalized polysiloxane polymer |

This approach allows for the creation of a wide range of functional polymers with properties dictated by the nature of the incorporated bifunctional groups.

Derivatization and Functionalization Strategies of Octaphenylcyclotetrasilane

Synthesis of Halogenated Cyclosilanes (e.g., Octachlorocyclotetrasilane, Si₄Cl₈)

The conversion of octaphenylcyclotetrasilane to its halogenated counterparts, such as octachlorocyclotetrasilane (Si₄Cl₈), represents a significant synthetic pathway. This transformation is typically achieved through the cleavage of all phenyl-silicon bonds. researchgate.net The resulting strained ring system of Si₄Cl₈ has been the subject of structural and property investigations. researchgate.net

One established method involves the reaction of this compound with a mixture of hydrogen chloride (HCl) and aluminum chloride (AlCl₃). researchgate.net This process facilitates the complete substitution of the phenyl groups with chlorine atoms, yielding the cyclic Si₄Cl₈. The properties and the structure of this strained ring system have been investigated and discussed. researchgate.net

The crystallographic and solid-state 29Si NMR characterization of octachlorocyclotetrasilane, along with its bromo-analogue, octabromocyclotetrasilane, has been described. In the solid state, these molecules exist as centrosymmetric, planar squares. researchgate.netresearchgate.net

Alkylation and Arylation of Reactive Sites

The functionalization of cyclosilanes through alkylation and arylation allows for the introduction of a wide range of organic groups, thereby modifying the properties of the silicon core. ontosight.ai These reactions typically proceed via reactive intermediates, such as silyl (B83357) triflates or halogenated cyclosilanes. researchgate.net

For instance, unique substituted derivatives have been synthesized by the alkylation of silyl triflates with organometallic reagents. researchgate.net The introduction of triflate groups on the cyclosilane ring, which will be discussed in more detail in the next section, creates highly reactive sites susceptible to nucleophilic attack by alkyl or aryl anions.

A versatile strategy for the arylation of C-H bonds, catalyzed by an Iridium(III) complex, has been developed, generating a variety of heteroarylsilanes. rsc.orgrsc.org This method allows for the silylation of heteroaryl C-H bonds at various positions with high regioselectivity. rsc.orgrsc.org

Furthermore, electrochemical methods have emerged for the reductive activation of chlorosilanes to form Si-R bonds, where R can be a carbon or silicon-based group. nih.gov This approach offers a pathway for the alkylation, arylation, and acylation of alkyl electrophiles. acs.org

Introduction of Trifluoromethanesulfonate (B1224126) (Triflate) Groups

The introduction of trifluoromethanesulfonate (triflate, OTf) groups is a pivotal strategy for activating cyclosilanes towards further functionalization. datapdf.comdtic.mil Triflic acid (CF₃SO₃H) is a powerful reagent for the dearylation of perarylated cyclosilanes, such as this compound. researchgate.netdatapdf.com

The reaction of this compound with triflic acid can lead to the formation of Si₄Ph₈₋ₙ(OTf)ₙ, where n can be 1, 2, 3, or 4. datapdf.com Researchers have been able to synthesize the tri- and tetratriflate derivatives in high yields. datapdf.com The chemo- and stereoselectivity of this dearylation reaction have been studied, revealing that up to four triflate groups can be introduced onto the ring. However, the substitution of a fifth phenyl group is often accompanied by ring cleavage. researchgate.net

These silyl triflates are highly reactive intermediates and serve as valuable precursors for synthesizing a variety of functionalized cyclosilanes. researchgate.netresearchgate.net For example, they can be readily converted to the corresponding halogenated derivatives by reaction with lithium or potassium halides. datapdf.com

| Precursor | Reagent | Product | Yield | Reference |

| This compound | Triflic Acid | Si₄Ph₇(OTf) | High | datapdf.com |

| This compound | Triflic Acid | Si₄Ph₆(OTf)₂ | High | datapdf.com |

| This compound | Triflic Acid | Si₄Ph₅(OTf)₃ | High | datapdf.com |

| This compound | Triflic Acid | Si₄Ph₄(OTf)₄ | High | datapdf.com |

Synthesis of Heteroatom-Containing Cyclic Silanes

The incorporation of heteroatoms into the cyclosilane ring leads to a class of compounds with unique structural and electronic properties. This is typically achieved by reacting a dianionic polysilane with a suitable dihalide of the desired heteroatom.

Phosphacyclopentasilanes can be synthesized by reacting a 1,4-dianionic polysilane with a dichlorophosphane. For example, the reaction of a 1,4-dipotassium compound with diethylaminodichlorophosphane yields the corresponding phosphacyclopentasilane. psu.edu The synthesis of these compounds has expanded the library of heteroatom-containing cyclosilanes, although their application in metalorganic chemistry is still relatively unexplored. researchgate.net

Similarly, boracyclopentasilanes can be prepared by reacting a 1,4-dianionic polysilane with a dichloroborane. psu.edu A notable synthesis involves the reductive ring-opening of this compound to form a dianion, which is then coupled with dichlorodiaminoborane. acs.org These silicon-boron rings exhibit unique optical properties compared to their all-silicon counterparts. acs.org

Selective Monofunctionalization of Perarylated Cyclotetrasilanes

Achieving selective monofunctionalization of perarylated cyclotetrasilanes has been a significant challenge. However, the introduction of novel educts has enabled this targeted derivatization.

The use of 1,2,3,4-tetraphenyl-1,2,3,4-tetra-p-tolylcyclotetrasilane, which exhibits higher solubility and reactivity than this compound, has allowed for the first selective monofunctionalization of a perarylated cyclotetrasilane (B14331914). acs.org The dearylation of this compound with trifluoromethanesulfonic acid, followed by subsequent reactions, yields monosubstituted cyclotetrasilanes with various functional groups such as triflate, halogens, hydrogen, or t-butyl groups in high yield and purity. datapdf.comacs.org These monofunctionalized compounds have been extensively characterized by NMR spectroscopy. researchgate.netdatapdf.com

Theoretical and Computational Investigations of Octaphenylcyclotetrasilane

Electronic Structure Analysis of Silicon-Silicon and Silicon-Carbon Bonds

The electronic nature of the silicon-silicon (Si-Si) and silicon-carbon (Si-C) bonds in octaphenylcyclotetrasilane is a central theme in its computational analysis. These studies have revealed a complex interplay of electron delocalization and bonding characteristics that define the molecule's properties.

Computational Studies of σ-Electron Delocalization and σ-π Interaction

Computational studies have been instrumental in understanding the extent of σ-electron delocalization within the four-membered silicon ring of this compound. The concept of σ-π interaction, where the σ-electrons of the silicon framework interact with the π-systems of the phenyl rings, has also been a key area of investigation. chemrxiv.org

Slow-spinning 29Si CP MAS NMR experiments on this compound have provided experimental evidence for the electronic environment around the silicon atoms. rsc.org These experiments revealed an axially symmetric shielding tensor and a negative anisotropy, indicating a greater degree of s-character for the Si-C bonds compared to the Si-Si bonds. rsc.org This observation is consistent with the expected electronic differences between these two types of bonds. rsc.org

Theoretical Determination of Ionization Potentials

The ionization potential (IP) is a fundamental electronic property that reflects the energy required to remove an electron from a molecule. aps.orgicm.edu.plaps.orgrug.nl Theoretical methods, such as Density Functional Theory (DFT) and more advanced ab initio calculations, are powerful tools for predicting the ionization potentials of molecules. aps.orgaps.orgrug.nlnih.gov

Various computational approaches can be employed to calculate IPs, including:

Outer Valence Green Function (OVGF): A method known for providing accurate IP values. nih.gov

Density Functional Theory (DFT): A widely used method that can yield reliable IPs, often through approaches like the Delta Self-Consistent Field (ΔSCF) method. nih.gov

Time-Dependent DFT (TD-DFT): This method can be used to predict the ionization spectrum by analyzing the excitation spectra of the neutral molecule. nih.gov

For accurate IP determination, it is often necessary to consider relativistic effects, especially for heavier elements, and to employ high-level theoretical methods like the coupled-cluster approach with single, double, and perturbative triple excitations [CCSD(T)]. aps.orgaps.org The choice of basis set and the inclusion of corrections for higher-order excitations and quantum electrodynamics (QED) effects can further refine the accuracy of the predicted ionization potentials. aps.orgaps.org

While specific ionization potential values for this compound were not found in the provided search results, the theoretical frameworks for their calculation are well-established. aps.orgicm.edu.plaps.orgrug.nlnih.gov

Reaction Pathway Elucidation using Density Functional Theory (DFT)

Modeling Conformational Equilibria and Energy Barriers

The four-membered silicon ring in this compound is not planar and can adopt different conformations. Theoretical studies on related disilenes have shown that the geometry around the Si=Si double bond can be flexible, exhibiting planar, twisted, or trans-bent structures depending on the substituents. nih.gov While this compound has single Si-Si bonds, the principles of conformational flexibility still apply.

DFT calculations can be used to model these different conformations and determine their relative energies, thus predicting the most stable structures. Furthermore, these calculations can elucidate the energy barriers between different conformers, providing information on the dynamics of conformational changes. diva-portal.org For instance, studies on related systems have shown temperature-dependent equilibria between different conformations in solution. nih.gov

Mechanistic Insights into Dearylation and Ring Opening Processes

The cleavage of Si-C (dearylation) and Si-Si (ring opening) bonds are important reactions of cyclosilanes. oup.com DFT calculations can provide detailed mechanistic insights into these processes. For example, in the context of transition metal-catalyzed reactions, DFT can help elucidate the elementary steps involved, such as oxidative addition of Si-Si bonds and reductive elimination of Si-C bonds. oup.com

The initiation of ring-opening polymerization of cyclic esters, a related process, has been studied using computational methods. nih.gov These studies provide a framework for understanding how the ring structure can be opened to form polymers. While specific DFT studies on the dearylation and ring-opening of this compound were not detailed in the search results, the general applicability of DFT to study such reaction mechanisms is well-established. sumitomo-chem.co.jpnih.govosti.govnih.gov

Spectroscopic Parameter Prediction (e.g., UV-Vis via TDDFT-PCM)

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to validate theoretical models and provide a deeper understanding of the electronic transitions within a molecule.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. nii.ac.jprespectprogram.orgresearchgate.net The inclusion of a Polarizable Continuum Model (PCM) in TD-DFT calculations (TDDFT-PCM) allows for the simulation of solvent effects on the spectra. mdpi.com

The accuracy of TD-DFT predictions depends on the choice of the functional and basis set. chemrxiv.org For instance, functionals like B3LYP, CAM-B3LYP, and M06-2X have been benchmarked for their performance in predicting UV-Vis spectra. mdpi.comchemrxiv.org The process typically involves calculating the excitation energies and oscillator strengths for the electronic transitions, which correspond to the positions and intensities of the absorption bands in the spectrum. nii.ac.jpresearchgate.net

While a specific predicted UV-Vis spectrum for this compound was not found, the methodology for its calculation is well-defined. nii.ac.jprespectprogram.orgresearchgate.netmdpi.comchemrxiv.org Such a prediction would be valuable for correlating the electronic structure of the molecule with its optical properties.

Advanced Research Frontiers and Future Directions in Octaphenylcyclotetrasilane Chemistry

Exploration of Novel Reaction Pathways and Catalytic Transformations

The reactivity of the silicon-silicon bond in octaphenylcyclotetrasilane is a fertile ground for discovering new chemical transformations. While traditional methods like reductive coupling of dichlorosilanes are well-established for its synthesis, researchers are now exploring more nuanced and efficient pathways. unt.edudtic.mil One area of focus is the catalytic ring-opening of the cyclotetrasilane (B14331914) to produce linear polysilanes with controlled molecular weights and architectures. dtic.mildtic.mil This approach is critical for tailoring the properties of the resulting polymers for specific applications.

Furthermore, the catalytic transformation of the phenyl groups attached to the silicon core offers a versatile platform for functionalization. taylorfrancis.com Cleavage of the Si-Ph bond, often facilitated by strong acids or transition metal catalysts, allows for the introduction of a wide array of functional groups. dtic.mil This derivatization is key to tuning the solubility, reactivity, and material properties of this compound-based structures. Recent advancements have also highlighted the potential of using visible light to unlock novel reaction pathways, a strategy that could lead to more sustainable and selective chemical processes. nih.gov

Development of this compound-Based Hybrid Materials and Nanostructures

The incorporation of this compound into hybrid materials and nanostructures is a rapidly advancing field. Its rigid, well-defined structure makes it an excellent building block for creating materials with tailored properties at the nanoscale. For instance, this compound has been investigated as a component in the synthesis of inorganic-organic hybrid polymers like ORMOCER®s, which are valuable in photonics and biomedical applications. nih.gov

Researchers are also exploring the use of this compound to create novel nanostructured materials. By carefully controlling the assembly of these molecules, it is possible to fabricate unique architectures, such as the confinement of C60 fullerenes into double columnar arrays. researchgate.net The development of these hybrid materials opens up possibilities for applications in areas like drug delivery, where modified octaphenylcyclotetrasiloxane (B1329330) has been used to create nanoparticles for targeted cancer therapy.

Integration of this compound Moieties into Complex Silicon-Framework Architectures

The integration of this compound units into more extensive and complex silicon-based frameworks is a key area of contemporary research. stackoverflow.comsilabs.com This involves the precise synthesis of molecules with intricate Si-Si bond networks, moving beyond simple linear or cyclic structures. acs.org The goal is to create sophisticated three-dimensional architectures with unique electronic and material properties.

Modern synthetic methods are enabling greater functional group tolerance, allowing for the incorporation of this compound into hybrid materials that combine Si-Si bonds with π-conjugated side chains. acs.org This is particularly relevant for the development of new electronic materials. The ability to form complex, polycyclic silicon frameworks opens the door to a new generation of organosilicon materials with unprecedented structural and functional diversity. osti.gov

Advancements in Methodological Characterization Techniques for Organosilicon Rings

The characterization of organosilicon compounds, particularly cyclic structures like this compound, is crucial for understanding their structure-property relationships. A suite of advanced analytical techniques is employed to probe the molecular and electronic structure of these molecules. tsijournals.comresearchgate.net

Key Characterization Techniques:

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of silicon (29Si NMR), carbon (13C NMR), and hydrogen (1H NMR) atoms, aiding in structure elucidation. researchgate.netmdpi.com |

| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in the solid state, confirming the cyclic structure and bond parameters. researchgate.net |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the characteristic vibrational modes of the Si-Si and Si-Ph bonds within the molecule. researchgate.net |

| UV-Visible Spectroscopy | Investigates the electronic transitions within the molecule, providing insights into its optical properties. researchgate.net |

| Mass Spectrometry | Determines the molecular weight and fragmentation patterns, confirming the compound's identity. researchgate.net |

These techniques, often used in combination, provide a comprehensive picture of the molecular structure and purity of this compound and its derivatives.

Potential for this compound as a Precursor in Advanced Organosilicon Synthesis

This compound serves as a valuable precursor for the synthesis of a wide range of advanced organosilicon materials. google.com.pgresearchgate.net Its ability to undergo ring-opening polymerization provides a pathway to high-molecular-weight polysilanes, which are themselves precursors to silicon carbide ceramics and other high-performance materials. dtic.milgoogle.com.pg

The dearylation of this compound to replace the phenyl groups with other functionalities is a powerful strategy for creating tailored organosilicon building blocks. dtic.mil For example, reaction with triflic acid can yield silyl (B83357) triflates, which are highly reactive intermediates for further chemical modification. dtic.mil This versatility makes this compound a key starting material for producing a diverse array of organosilicon compounds with applications in fields ranging from electronics to medicine. wikipedia.orgchemrxiv.org

Q & A

Q. What are the established synthetic routes for octaphenylcyclotetrasilane, and how do reaction conditions influence yield and purity?

- Category : Synthesis & Optimization

- Methodological Answer : this compound is synthesized via reductive coupling of dichlorodiphenylsilane using alkali metals (e.g., sodium or lithium). Critical parameters include solvent choice (e.g., THF or ethers), temperature (room temperature vs. reflux), and stoichiometry of the reducing agent. Yield optimization requires inert atmosphere conditions to prevent oxidation. Characterization via NMR and X-ray crystallography confirms cyclotetrasilane ring formation . Comparative studies show lithium-based methods yield higher purity (≥95%) than sodium, but require longer reaction times .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound’s structure?

- Category : Structural Analysis

- Methodological Answer : Key techniques include:

- NMR : Identifies silicon environments; cyclic structures show distinct upfield shifts (e.g., δ −20 to −40 ppm) versus linear polysilanes.

- X-ray crystallography : Resolves bond lengths (Si–Si: ~2.35 Å) and torsion angles, critical for confirming cyclotetrasilane geometry .

- Raman spectroscopy : Detects Si–Si stretching vibrations (400–500 cm), differentiating cyclic vs. linear conformers .

Q. What are the fundamental photophysical and thermal properties of this compound?

- Category : Property Profiling

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Reveals thermal stability up to 300°C under nitrogen, with decomposition pathways dependent on substituent arrangement.

- UV-Vis Spectroscopy : Absorbance maxima at ~320 nm (π→σ* transitions), influenced by conjugation in the Si–Si backbone.

- Differential Scanning Calorimetry (DSC) : Detects phase transitions; glass transition temperatures correlate with crystallinity .

Advanced Research Questions

Q. How does this compound’s reactivity differ from linear polysilanes in radical-mediated transformations?